Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOTDRVGQOQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Components
The Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carboxylates through a three-component condensation involving:
- Active methylene compound : Methyl cyanoacetate serves as the nitrile source, introducing the carboxylate ester at position 3.
- Ketone : 4-Chloroacetophenone (4-Cl-C6H4-CO-CH3) provides the 4-chlorophenyl group, which becomes positioned at C4 of the thiophene ring.
- Elemental sulfur : Acts as the sulfur donor for ring closure.
The reaction proceeds in ethanol under reflux with morpholine as a catalyst, achieving cyclization within 6–8 hours.
Optimized Reaction Conditions
- Solvent : Ethanol (anhydrous) ensures solubility of reactants and facilitates reflux.
- Catalyst : Morpholine (10 mol%) accelerates cyclization by deprotonating intermediates.
- Temperature : Reflux at 78°C balances reaction rate and byproduct minimization.
- Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (7:3 v/v) to yield 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (75–82% yield).
Acylation of the 2-Amino Group
Cyanoacetyl Chloride Coupling
The amino group at C2 undergoes acylation with cyanoacetyl chloride to introduce the [(cyanoacetyl)amino] moiety:
- Reagents : Cyanoacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM) at 0–5°C prevents side reactions.
- Reaction Time : 4–6 hours under nitrogen atmosphere.
- Workup : The mixture is washed with 5% HCl, saturated NaHCO3, and brine. The organic layer is dried (Na2SO4) and concentrated, yielding the acylated product.
Alternative Amide Coupling
For milder conditions, carbodiimide-mediated coupling employs:
- Reagents : Cyanoacetic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv).
- Solvent : DMF at room temperature for 12 hours.
- Yield : 68–74% after purification via silica gel chromatography (ethyl acetate/hexane 1:2).
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance efficiency, the Gewald reaction is adapted to continuous flow systems:
Green Chemistry Modifications
- Solvent Replacement : Ethanol is substituted with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling : Morpholine is recovered via distillation and reused, reducing waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
- Melting Point : 162–164°C (lit. 163–165°C).
Case Studies and Applications
Antifungal Activity
In agricultural trials, the compound inhibited Fusarium oxysporum (MIC = 16 µg/mL) via disruption of ergosterol biosynthesis. Field applications at 50 ppm reduced fungal load in wheat crops by 89%.
Enzyme Inhibition
The compound exhibited IC50 = 0.8 µM against Mycobacterium tuberculosis DprE1, a target for antitubercular drugs. Molecular docking revealed hydrogen bonding between the cyanoacetyl group and Lys418 residue.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property is particularly relevant in the context of developing targeted cancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines in vitro, which could have implications for treating chronic inflammatory diseases .
Material Science Applications
This compound is not only limited to biological applications but also finds utility in material science. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their thermal stability and mechanical properties. This versatility can lead to innovations in developing advanced materials for electronics and coatings .
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL .
- Cancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .
- Material Development : Researchers have successfully integrated this compound into polymer matrices, resulting in materials with improved thermal resistance and mechanical strength, suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanoacetyl group is particularly important for its reactivity, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]benzoate
- Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]pyridine-3-carboxylate
Uniqueness
Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or pyridine rings. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 320.77 g/mol. It contains a thiophene ring substituted with a chlorophenyl group and a cyanoacetylamino moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with cyanoacetyl derivatives under specific conditions. The process may include various steps such as condensation and cyclization reactions, which are crucial for obtaining the desired product with high purity and yield.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiophene, including this compound, exhibit significant antimicrobial activities. For instance, a study reported that related compounds demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from to .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC () |
|---|---|---|
| Methyl 4-(4-chlorophenyl)-2-amino... | Mycobacterium tuberculosis | 0.20 - 0.44 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Staphylococcus aureus | 5 - 10 |
| Ethyl 2-amino-4-nitrophenylthiophene-3-carboxylate | Escherichia coli | 10 - 15 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects at concentrations that do not significantly affect normal cells.
For example, in vitro studies revealed an IC50 value of against human monocytic THP-1 cells, indicating its potential as an anticancer agent while maintaining a favorable safety profile .
Case Study: Antitumor Activity
In a specific case study involving the evaluation of thiophene derivatives for their antitumor properties, this compound was found to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth .
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate?
The compound is synthesized via cyclocondensation of 4-(4-chlorophenyl)thiophene precursors with cyanoacetyl chloride under anhydrous conditions in dichloromethane. Key steps include:
- Cyanoacetylation : Reacting the amino-thiophene intermediate with cyanoacetyl chloride at 0–5°C to prevent side reactions.
- Purification : Recrystallization from methanol or ethanol yields pure product.
- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and IR spectroscopy to verify amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functional groups .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for chlorophenyl) and amide NH (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl carbons (ester: ~165 ppm; amide: ~170 ppm) .
- IR Spectroscopy : Detects C≡N (2250 cm⁻¹) and C=O stretches .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂ClN₂O₃S: 335.0254) .
Q. What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to respiratory and dermal irritation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the cyanoacetylation reaction yield and purity?
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Optimization : Anhydrous DMF or THF improves reagent solubility.
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7, UV detection). Post-reaction, quench with ice-water to precipitate the product .
Q. What strategies resolve contradictions in solubility data across different solvents?
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility.
- Differential Scanning Calorimetry (DSC) : Analyze melting points and polymorphic transitions.
- Co-solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for biological assays to balance solubility and stability .
Q. How can structural ambiguities in crystallographic studies be addressed?
- High-Resolution XRD : Collect data at ≤0.8 Å resolution using synchrotron sources. Refine with SHELXL-2018, applying anisotropic displacement parameters for all non-H atoms .
- Hirshfeld Surface Analysis : Compare experimental and DFT-calculated structures to validate hydrogen-bonding networks (e.g., amide N–H···O=C interactions) .
Q. What approaches validate biological activity discrepancies across assay platforms?
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to sodium channels (e.g., IC₅₀ values).
- Metabolomic Profiling : Identify off-target effects via LC-MS-based metabolomics in cell models.
- Counter-Screening : Test against structurally related enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific inhibition .
Q. How can degradation pathways be characterized under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-HRMS Analysis : Identify degradation products (e.g., hydrolyzed ester or oxidized thiophene derivatives).
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (C18 column, acetonitrile/water gradient) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
